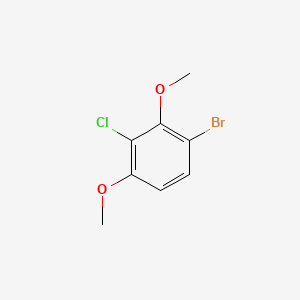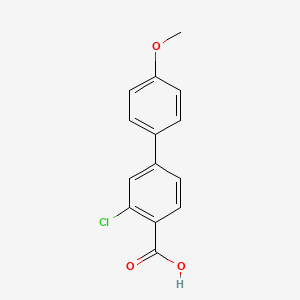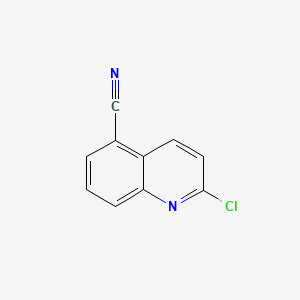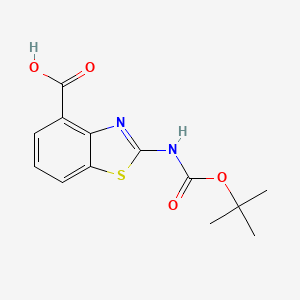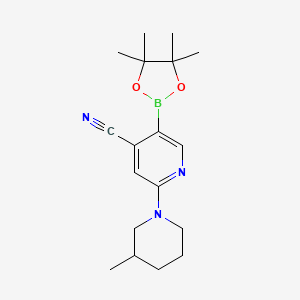
2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile and its derivatives are primarily involved in the synthesis and structural characterization within scientific research. These compounds are boric acid ester intermediates with significant importance in the development of various chemical reactions and processes. For example, a study focused on the synthesis, crystal structure, and DFT study of related boric acid ester intermediates provides insight into their potential applications. These compounds are obtained through multi-step substitution reactions and are characterized by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, revealing their conformational stability and physicochemical properties (Huang et al., 2021).
Another study elaborates on the synthesis, characterization, and DFT studies of compounds with the tetramethyl-1,3,2-dioxaborolan moiety, emphasizing their significance in the raw material preparation for further chemical synthesis. This research indicates the critical role of these compounds in facilitating various synthetic routes and enhancing the understanding of their molecular structures through DFT calculations (Liao et al., 2022).
Chemical Properties and Reactivity
The chemical reactivity and properties of compounds containing the tetramethyl-1,3,2-dioxaborolan moiety are of considerable interest in scientific research, particularly in the context of their interaction with other chemical species. For instance, the study on modifying aroylhydrazone prochelators investigates the hydrolytic stability and reactivity of such compounds with hydrogen peroxide, demonstrating their potential application in conditional metal chelation and protection against oxidative stress (Wang & Franz, 2018).
Moreover, the exploration of prochelators like BSIH, which is designed to sequester metal ions only in the presence of reactive oxygen species, highlights a novel approach to mitigating iron-catalyzed oxidative damage. This research underscores the significance of the tetramethyl-1,3,2-dioxaborolan moiety in developing prodrugs for therapeutic applications, focusing on their conditional activation and metal-binding capabilities (Charkoudian et al., 2006).
Applications in Material Science
The application of compounds containing the tetramethyl-1,3,2-dioxaborolan moiety extends beyond chemical synthesis and includes material science, particularly in the development of semiconducting polymers and electronic materials. The study on the synthesis of diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole demonstrates the utility of such compounds as precursors for high-performance semiconducting polymers. This research highlights the role of these compounds in enabling the development of novel materials with applications in electronics and photonics (Kawashima et al., 2013).
Safety And Hazards
The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For this compound, the MSDS indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BN3O2/c1-13-7-6-8-22(12-13)16-9-14(10-20)15(11-21-16)19-23-17(2,3)18(4,5)24-19/h9,11,13H,6-8,12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKJBUYQXOFLCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C#N)N3CCCC(C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744552 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile | |
CAS RN |
1356087-25-6 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

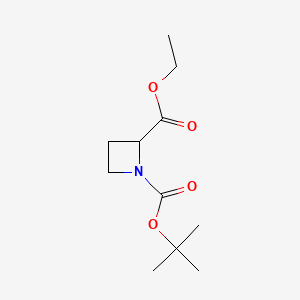
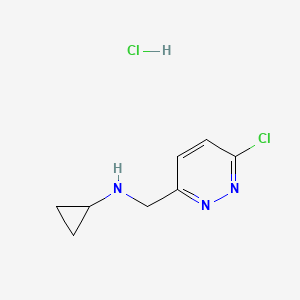
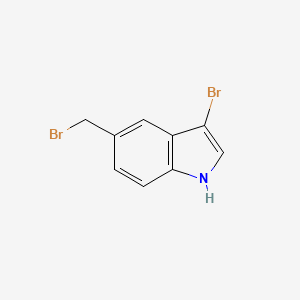
![3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567650.png)
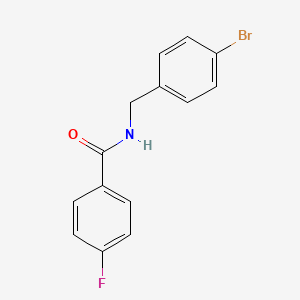
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567652.png)



